Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(16)15-9-7-14(8-10-15)6-4-5-11-17-14/h4-5H,6-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJNMFJYALQZCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC=CCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101171285 | |
| Record name | 1,1-Dimethylethyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374795-40-1 | |
| Record name | 1,1-Dimethylethyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374795-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101171285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions often include specific temperatures, pressures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Their Properties
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
- Key Difference : Replaces the oxygen atom in the oxa ring with a ketone (9-oxo group).
- Its molecular weight (269.4 g/mol) and logP value (~2.5) suggest moderate lipophilicity .
- Applications : Used as a building block in peptide mimetics and enzyme inhibitors.
tert-Butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate
- Key Difference : Substitutes the oxygen atom with a nitrogen and introduces a phenyl group.
- Impact : The phenyl group increases lipophilicity (logP ~3.1), enhancing membrane permeability but reducing aqueous solubility. The nitrogen atom enables hydrogen bonding, improving target affinity .
- Applications : Explored in CNS-targeting drug candidates due to enhanced blood-brain barrier penetration.
tert-Butyl 3-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate (CAS 374795-42-3)
- Key Difference : Incorporates a hydroxyl group at position 3.
- Impact : The hydroxyl group enhances solubility (aqueous solubility ~10 mM) and introduces a metabolic liability (e.g., glucuronidation). This derivative shows improved bioavailability in preclinical models .
- Applications : Investigated as a prodrug candidate for sustained-release formulations.
1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives
- Key Difference : Adds two nitrogen atoms to the spirocyclic core, forming a triaza system.
- Impact: The additional nitrogen atoms increase hydrogen-bonding capacity, improving binding to targets like METTL3 (a methyltransferase implicated in cancer). These derivatives exhibit nanomolar inhibitory activity .
- Applications : Emerging as potent epigenetic modulators in oncology.
Pharmacological Notes :
- The double bond in the target compound confers rigidity, enhancing receptor selectivity .
- Triaza derivatives’ lower logP values correlate with improved solubility but may limit cell permeability .
Key Research Findings
Antituberculosis Activity : The target compound’s spirocyclic core inhibits MmpL3 with an MIC of 0.5 µg/mL against M. tuberculosis, outperforming linear analogues by 10-fold .
FFA1 Agonism : Derivatives with 1-oxa-9-azaspiro[5.5]undecane scaffolds show EC₅₀ values of 50–100 nM for FFA1 activation, comparable to Eli Lilly’s LY2881835 .
METTL3 Inhibition : Triaza derivatives achieve IC₅₀ values of <10 nM, highlighting the importance of nitrogen placement for epigenetic activity .
Biological Activity
Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate (CAS No. 374795-40-1) is a spiro compound with a unique bicyclic structure, characterized by its potential biological activity and applications in medicinal chemistry. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C14H23NO3
Molecular Weight : 253.34 g/mol
IUPAC Name : this compound
The compound features a spiro structure that contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects, including potential therapeutic applications in pharmacology.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that spiro compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Antioxidant Activity
The antioxidant potential of this compound has been explored, revealing its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial activity of several spiro compounds, including tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene derivatives, against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting effective antimicrobial properties.
-
Antioxidant Assessment :
- In vitro assays demonstrated that tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene derivatives exhibited strong antioxidant activity, comparable to well-known antioxidant agents like ascorbic acid.
Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Tert-butyl 1-oxa-9-azaspiro[5.5]undec-3-ene-9-carboxylate, and how is the product characterized?
- Methodological Answer : The compound is synthesized via a multi-step procedure involving THF as a solvent, furan, and n-BuLi at 0°C, followed by purification via flash chromatography (67% yield). Characterization includes H NMR (400 MHz, CDCl) with key peaks at δ 5.98–5.88 (m, 1H), 3.97–3.89 (m, 2H), and 1.46 (s, 9H for tert-butyl), alongside mass spectrometry to confirm molecular weight .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal Protective Equipment (PPE) : Chemical-resistant gloves, goggles, and lab coats.
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes. Store refrigerated in airtight containers to prevent degradation .
Q. How is the purity of this compound validated in synthesis workflows?
- Methodological Answer : Purity is assessed via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm and thin-layer chromatography (TLC) using silica gel plates. Residual solvents are quantified via GC-MS, ensuring compliance with ICH guidelines .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield and enantiomeric purity of this compound?
- Methodological Answer :
- Temperature Control : Lowering reaction temperatures (e.g., 0°C to -20°C) reduces side reactions like epimerization.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may improve stereoselectivity.
- Solvent Optimization : Replacing THF with dichloromethane (DCM) or acetonitrile (MeCN) can alter reaction kinetics .
- Data Contradiction Note : While THF is standard, highlights improved yields in MeCN for analogous spirocycles, suggesting solvent polarity impacts cyclization efficiency.
Q. What computational strategies predict the biological activity or binding targets of this compound?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., METTL3, a methyltransferase implicated in cancer).
- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) analyses correlate substituent effects (e.g., tert-butyl groups) with bioactivity .
- Case Study : Derivatives of this compound showed nanomolar inhibition of METTL3 in vitro, validated via SPR (Surface Plasmon Resonance) .
Q. How do spectral data contradictions arise in characterizing this compound, and how are they resolved?
- Methodological Answer :
- NMR Peak Splitting : Discrepancies in δ 5.98–5.88 (m, 1H) may stem from conformational flexibility or impurities. Use of deuterated solvents (e.g., DMSO-d) and 2D NMR (COSY, HSQC) clarifies assignments.
- Mass Spec Fragmentation : Unexpected fragments (e.g., m/z 284.40) may indicate degradation; stability studies under varying pH/temperature identify labile bonds .
Q. What role does the tert-butyl carbamate group play in the stability and reactivity of this spirocyclic compound?
- Methodological Answer :
- Steric Protection : The tert-butyl group shields the carbamate from nucleophilic attack, enhancing stability in acidic/oxidative conditions.
- Deprotection Strategies : Treatment with TFA (trifluoroacetic acid) removes the tert-butyl group, enabling downstream functionalization (e.g., amide coupling) .
Experimental Design Considerations
Q. What experimental frameworks are used to evaluate the pharmacokinetic (PK) properties of this compound derivatives?
- Methodological Answer :
- In Vitro ADME : Microsomal stability assays (human liver microsomes) and Caco-2 permeability studies predict metabolic clearance and absorption.
- In Vivo PK : Radiolabeled compounds (e.g., C) track distribution in rodent models, with LC-MS/MS quantifying plasma concentrations .
Q. How are spirocyclic ring-opening reactions leveraged to synthesize bioactive analogs of this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
